molecular formula C15H25N2O2P B12807546 5-tert-Butyl-N,N-dimethyl-3-phenyl-1,3,2-oxazaphosphinan-2-amine 2-oxide CAS No. 70219-44-2

5-tert-Butyl-N,N-dimethyl-3-phenyl-1,3,2-oxazaphosphinan-2-amine 2-oxide

Katalognummer: B12807546
CAS-Nummer: 70219-44-2
Molekulargewicht: 296.34 g/mol
InChI-Schlüssel: ZBODYXOCADRNMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-tert-Butyl-N,N-dimethyl-3-phenyl-1,3,2-oxazaphosphinan-2-amine 2-oxide is a complex organophosphorus compound It features a unique oxazaphosphinan ring structure, which is a six-membered ring containing oxygen, nitrogen, and phosphorus atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-N,N-dimethyl-3-phenyl-1,3,2-oxazaphosphinan-2-amine 2-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amine with a tert-butyl-substituted phosphine oxide in the presence of a suitable catalyst. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-tert-Butyl-N,N-dimethyl-3-phenyl-1,3,2-oxazaphosphinan-2-amine 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazaphosphinan ring can be modified by different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce amines or phosphines.

Wissenschaftliche Forschungsanwendungen

5-tert-Butyl-N,N-dimethyl-3-phenyl-1,3,2-oxazaphosphinan-2-amine 2-oxide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein-ligand binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-tert-Butyl-N,N-dimethyl-3-phenyl-1,3,2-oxazaphosphinan-2-amine 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The oxazaphosphinan ring can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-tert-Butyl-N,N-dimethyl-3-phenyl-1,3,2-oxazaphosphinan-2-amine: Lacks the oxide group, resulting in different reactivity and applications.

    N,N-Dimethyl-3-phenyl-1,3,2-oxazaphosphinan-2-amine 2-oxide: Lacks the tert-butyl group, affecting its steric properties and interactions.

    5-tert-Butyl-3-phenyl-1,3,2-oxazaphosphinan-2-amine 2-oxide: Lacks the N,N-dimethyl substitution, altering its electronic properties.

Uniqueness

5-tert-Butyl-N,N-dimethyl-3-phenyl-1,3,2-oxazaphosphinan-2-amine 2-oxide is unique due to its specific combination of substituents, which confer distinct steric and electronic properties. These characteristics make it particularly useful in applications requiring precise control over molecular interactions and reactivity.

Eigenschaften

CAS-Nummer

70219-44-2

Molekularformel

C15H25N2O2P

Molekulargewicht

296.34 g/mol

IUPAC-Name

5-tert-butyl-N,N-dimethyl-2-oxo-3-phenyl-1,3,2λ5-oxazaphosphinan-2-amine

InChI

InChI=1S/C15H25N2O2P/c1-15(2,3)13-11-17(14-9-7-6-8-10-14)20(18,16(4)5)19-12-13/h6-10,13H,11-12H2,1-5H3

InChI-Schlüssel

ZBODYXOCADRNMW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1CN(P(=O)(OC1)N(C)C)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.